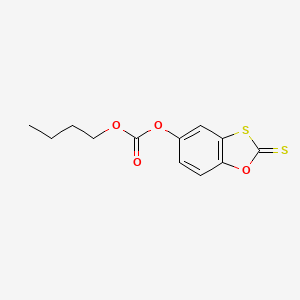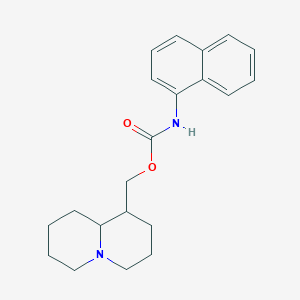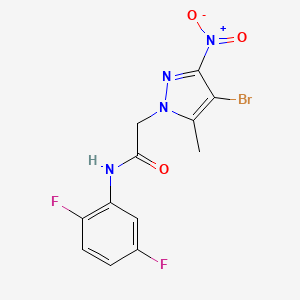![molecular formula C18H20N6O B6071342 6-{1-[4-(1H-1,2,4-triazol-1-yl)benzyl]piperidin-4-yl}pyrimidin-4(3H)-one](/img/structure/B6071342.png)
6-{1-[4-(1H-1,2,4-triazol-1-yl)benzyl]piperidin-4-yl}pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-{1-[4-(1H-1,2,4-triazol-1-yl)benzyl]piperidin-4-yl}pyrimidin-4(3H)-one is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various fields of medicine, including cancer treatment, neurological disorders, and infectious diseases.
Wirkmechanismus
The mechanism of action of 6-{1-[4-(1H-1,2,4-triazol-1-yl)benzyl]piperidin-4-yl}pyrimidin-4(3H)-one is not fully understood. However, it is believed to work by inhibiting various cellular pathways involved in cell growth, proliferation, and survival. The compound has been shown to inhibit the activity of various enzymes, including cyclin-dependent kinases and histone deacetylases. It also appears to modulate various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
Biochemical and Physiological Effects:
6-{1-[4-(1H-1,2,4-triazol-1-yl)benzyl]piperidin-4-yl}pyrimidin-4(3H)-one has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also appears to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties. Additionally, the compound has been shown to modulate the immune response and may be useful in the treatment of infectious diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-{1-[4-(1H-1,2,4-triazol-1-yl)benzyl]piperidin-4-yl}pyrimidin-4(3H)-one is its relatively simple synthesis method, making it readily available for research purposes. Additionally, the compound has shown promising results in preclinical studies for the treatment of various diseases. However, one of the limitations of the compound is its lack of specificity, as it appears to inhibit multiple cellular pathways. This may limit its clinical use and may require further optimization to improve its selectivity.
Zukünftige Richtungen
There are several potential future directions for research on 6-{1-[4-(1H-1,2,4-triazol-1-yl)benzyl]piperidin-4-yl}pyrimidin-4(3H)-one. One area of interest is the development of more specific derivatives of the compound that target specific cellular pathways. Additionally, further studies are needed to elucidate the mechanism of action of the compound and its potential clinical applications. The compound may also be useful in combination with other therapeutics for the treatment of various diseases. Finally, the development of more efficient and scalable synthesis methods may facilitate the use of the compound in larger-scale studies.
Synthesemethoden
The synthesis of 6-{1-[4-(1H-1,2,4-triazol-1-yl)benzyl]piperidin-4-yl}pyrimidin-4(3H)-one involves the reaction of 4-(1H-1,2,4-triazol-1-yl)benzylamine with 6-bromo-4(3H)-pyrimidinone in the presence of a palladium catalyst. The reaction proceeds through a Suzuki coupling reaction to form the desired compound. The synthesis method is relatively simple and efficient, making it a popular choice for researchers interested in studying the compound.
Wissenschaftliche Forschungsanwendungen
6-{1-[4-(1H-1,2,4-triazol-1-yl)benzyl]piperidin-4-yl}pyrimidin-4(3H)-one has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of cancer, neurological disorders, and infectious diseases. The compound has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the compound has shown activity against various infectious agents, including bacteria and viruses.
Eigenschaften
IUPAC Name |
4-[1-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]piperidin-4-yl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c25-18-9-17(20-12-21-18)15-5-7-23(8-6-15)10-14-1-3-16(4-2-14)24-13-19-11-22-24/h1-4,9,11-13,15H,5-8,10H2,(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWGGCAOLWJXCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=O)NC=N2)CC3=CC=C(C=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-chlorophenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6071260.png)
![5-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6071262.png)
![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(2-methoxyphenyl)amino]acrylonitrile](/img/structure/B6071274.png)


![3-chloro-N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide](/img/structure/B6071288.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-2-methoxy-N-methyl-2-phenylacetamide](/img/structure/B6071289.png)

![1-{[3-(1-azepanylcarbonyl)-1H-pyrazol-5-yl]methyl}-1H-indole](/img/structure/B6071313.png)
![{[(2-hydroxyphenyl)amino]methyl}phenylphosphinic acid](/img/structure/B6071317.png)
![2-[1-(2-naphthylamino)ethylidene]-5-phenyl-1,3-cyclohexanedione](/img/structure/B6071320.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B6071321.png)

![2-ethyl-1-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)piperidine](/img/structure/B6071338.png)